molecular formula C9H11BrClN B8188205 (R)-5-Bromo-1-methyl-2,3-dihydro-1H-isoindole hydrochloride

(R)-5-Bromo-1-methyl-2,3-dihydro-1H-isoindole hydrochloride

Cat. No.: B8188205
M. Wt: 248.55 g/mol
InChI Key: TWYJGRVECRRQTM-FYZOBXCZSA-N
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Description

®-5-Bromo-1-methyl-2,3-dihydro-1H-isoindole hydrochloride is a chemical compound that belongs to the class of isoindole derivatives. Isoindoles are heterocyclic compounds containing a nitrogen atom in a five-membered ring fused to a benzene ring. The presence of a bromine atom and a methyl group in the structure of this compound makes it unique and potentially useful in various scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-5-Bromo-1-methyl-2,3-dihydro-1H-isoindole hydrochloride typically involves the bromination of 1-methyl-2,3-dihydro-1H-isoindole followed by the formation of the hydrochloride salt. The bromination reaction can be carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent such as dichloromethane. The reaction is usually performed at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods

In an industrial setting, the production of ®-5-Bromo-1-methyl-2,3-dihydro-1H-isoindole hydrochloride may involve large-scale bromination reactors and efficient purification processes. The use of continuous flow reactors can enhance the efficiency and yield of the bromination reaction. The final product is typically purified by recrystallization or chromatography to obtain the hydrochloride salt in high purity.

Chemical Reactions Analysis

Types of Reactions

®-5-Bromo-1-methyl-2,3-dihydro-1H-isoindole hydrochloride can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction Reactions: The compound can be reduced to remove the bromine atom or to modify the isoindole ring.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation Reactions: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used for oxidation. The reactions are usually performed in solvents like acetonitrile or dichloromethane.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used. The reactions are carried out in solvents like tetrahydrofuran (THF) or ethanol.

Major Products Formed

    Substitution Reactions: The major products are substituted isoindole derivatives with various functional groups replacing the bromine atom.

    Oxidation Reactions: The major products are N-oxides or other oxidized isoindole derivatives.

    Reduction Reactions: The major products are reduced isoindole derivatives with modified ring structures.

Scientific Research Applications

Chemistry

®-5-Bromo-1-methyl-2,3-dihydro-1H-isoindole hydrochloride is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex isoindole derivatives and other heterocyclic compounds.

Biology

In biological research, this compound is used to study the interactions of isoindole derivatives with biological macromolecules such as proteins and nucleic acids. It can also be used as a probe to investigate the binding sites and mechanisms of action of various enzymes and receptors.

Medicine

The compound has potential applications in medicinal chemistry for the development of new therapeutic agents. Isoindole derivatives have been investigated for their anticancer, antimicrobial, and anti-inflammatory properties. ®-5-Bromo-1-methyl-2,3-dihydro-1H-isoindole hydrochloride may serve as a lead compound for the development of new drugs targeting specific diseases.

Industry

In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials. It may also find applications in the development of new catalysts and ligands for various chemical processes.

Mechanism of Action

The mechanism of action of ®-5-Bromo-1-methyl-2,3-dihydro-1H-isoindole hydrochloride involves its interaction with specific molecular targets such as enzymes, receptors, or nucleic acids. The bromine atom and the isoindole ring play crucial roles in the binding affinity and specificity of the compound. The compound may inhibit or activate specific biological pathways by modulating the activity of its molecular targets.

Comparison with Similar Compounds

Similar Compounds

    5-Bromo-2-methyl-1H-indole: A similar compound with a bromine atom and a methyl group on an indole ring.

    1-Methyl-2,3-dihydro-1H-isoindole: The parent compound without the bromine atom.

    5-Bromo-1H-indole: A brominated indole derivative without the methyl group.

Uniqueness

®-5-Bromo-1-methyl-2,3-dihydro-1H-isoindole hydrochloride is unique due to the presence of both a bromine atom and a methyl group on the isoindole ring. This unique structure imparts specific chemical and biological properties to the compound, making it valuable for various scientific applications. The combination of the bromine atom and the isoindole ring enhances the compound’s reactivity and binding affinity, distinguishing it from other similar compounds.

Properties

IUPAC Name

(1R)-5-bromo-1-methyl-2,3-dihydro-1H-isoindole;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrN.ClH/c1-6-9-3-2-8(10)4-7(9)5-11-6;/h2-4,6,11H,5H2,1H3;1H/t6-;/m1./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWYJGRVECRRQTM-FYZOBXCZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C2=C(CN1)C=C(C=C2)Br.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1C2=C(CN1)C=C(C=C2)Br.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BrClN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.55 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

223595-18-4
Record name 1H-Isoindole, 5-bromo-2,3-dihydro-1-methyl-, hydrochloride, (1R)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=223595-18-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

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